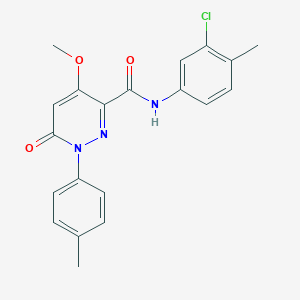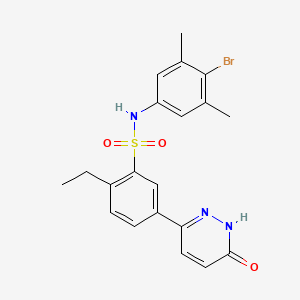![molecular formula C23H29FN4O B11280501 N-cycloheptyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11280501.png)
N-cycloheptyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide is a heterocyclic compound with a complex structure. Let’s break it down:
N-cycloheptyl: This part of the name indicates a piperidine ring (a six-membered nitrogen-containing ring) with a cycloheptyl substituent.
[6-(4-fluorophenyl)pyridazin-3-yl]: This portion describes a pyridazinone ring (a six-membered ring containing nitrogen and oxygen) with a 4-fluorophenyl substituent at position 6.
piperidine-4-carboxamide: The piperidine ring is further substituted with a carboxamide group at position 4.
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions would involve modifications of the pyridazinone and piperidine moieties.
Scientific Research Applications
Medicine: It could be explored as an anticancer, anti-inflammatory, or antihypertensive agent.
Chemistry: Researchers might investigate its reactivity and use it as a building block for other compounds.
Industry: Agrochemicals and pharmaceuticals could benefit from its unique structure.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Unfortunately, detailed information on this aspect is scarce.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, we can highlight its uniqueness within the pyridazinone family. Similar compounds include Zardaverine (an anti-platelet agent), Emorfazone (an anti-inflammatory agent), Pyridaben (a herbicide), and Norflurazon (another herbicide) .
Properties
Molecular Formula |
C23H29FN4O |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-cycloheptyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H29FN4O/c24-19-9-7-17(8-10-19)21-11-12-22(27-26-21)28-15-13-18(14-16-28)23(29)25-20-5-3-1-2-4-6-20/h7-12,18,20H,1-6,13-16H2,(H,25,29) |
InChI Key |
ZRTBQULHZJANAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


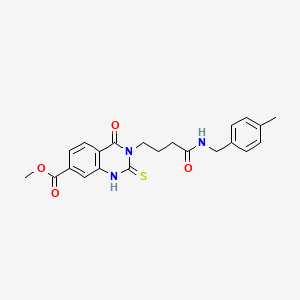
![N-(3-chlorophenyl)-2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide](/img/structure/B11280421.png)
![1-{2-[(3,4-Dichlorophenyl)amino]-1,3-thiazole-4-carbonyl}piperidine-4-carboxamide](/img/structure/B11280435.png)
![2-{2-[(3-bromophenyl)amino]-2-oxoethoxy}-N-[4-(2-cyclohexylethoxy)phenyl]acetamide](/img/structure/B11280447.png)
![2-{[5-Oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B11280461.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-propylacetamide](/img/structure/B11280466.png)
![1-{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-methylbutan-1-one](/img/structure/B11280469.png)
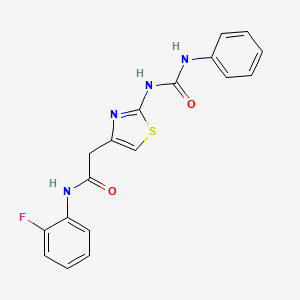
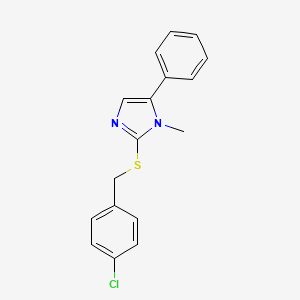
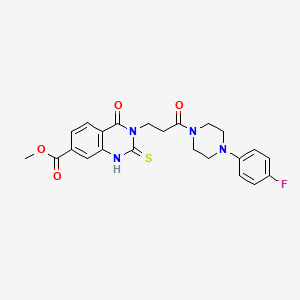
![2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11280495.png)
